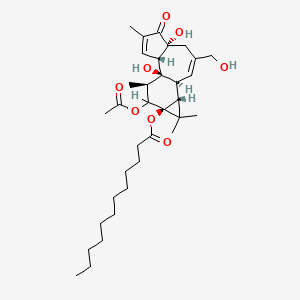

Phorbol acetate, laurate

描述

Significance of Phorbol (B1677699) Acetate (B1210297), Laurate as a Biomedical Research Tool

Phorbol acetate, laurate, a specific type of phorbol ester, serves as a crucial tool in biomedical research for investigating a wide range of cellular processes. Its primary mechanism of action involves the activation of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways. wikipedia.orgscite.ai Phorbol esters mimic the action of diacylglycerol (DAG), the natural activator of PKC. scite.ainih.gov However, unlike DAG, which is rapidly metabolized, phorbol esters are not readily degraded, leading to sustained activation of PKC. wikipedia.orgscite.ai This prolonged activation allows researchers to study the downstream effects of PKC signaling in detail.

The activation of PKC by phorbol esters like this compound can influence a multitude of cellular functions, including cell growth, differentiation, and apoptosis. wikipedia.orgscite.ai In the context of cancer research, while not carcinogenic on their own, phorbol esters are potent tumor promoters, meaning they can amplify the effects of carcinogenic substances. wikipedia.org This property is instrumental in creating laboratory models of carcinogenesis to study the mechanisms of tumor development. wikipedia.org

Beyond PKC, research has indicated that phorbol esters can also directly interact with other cellular targets, such as Munc13 proteins, which are involved in neurotransmitter release. jneurosci.orgnih.gov This has expanded the utility of phorbol esters in neuroscience research to probe the mechanisms of synaptic transmission. jneurosci.orgnih.gov

Key Biochemical Properties of this compound

| Property | Description |

| Chemical Class | Diterpenoid ester |

| Biological Target | Primarily Protein Kinase C (PKC) wikipedia.orgnih.gov |

| Mechanism of Action | Mimics diacylglycerol (DAG) to activate PKC scite.ainih.gov |

| Key Research Applications | Studies on signal transduction, tumor promotion, cell differentiation, and neurotransmitter release wikipedia.orgscite.aijneurosci.org |

Historical Context of Phorbol Ester Discovery and Early Research

The history of phorbol esters is intertwined with the study of croton oil, derived from the seeds of the plant Croton tiglium. wikipedia.orgscispace.com This oil has been used for centuries in traditional medicine. wikipedia.org The active irritant and tumor-promoting components of croton oil were later identified as phorbol esters. scispace.com

Phorbol itself was first isolated in 1934, and its complex chemical structure was elucidated in 1967. wikipedia.org Early research in the mid-20th century, particularly the work on mouse skin, established the potent tumor-promoting activity of certain phorbol esters. scispace.com These studies demonstrated that while a single application of a carcinogen might not be sufficient to cause tumors, subsequent repeated applications of a phorbol ester could lead to tumor development. scispace.com

This discovery of their tumor-promoting capabilities spurred intense investigation into their mechanism of action. In 1982, Nishizuka and his colleagues made the groundbreaking discovery that phorbol esters exert their effects by directly binding to and activating protein kinase C. ucsd.edu This finding was a pivotal moment in understanding cellular signaling and carcinogenesis, solidifying the role of phorbol esters as indispensable tools in biomedical research. Subsequent research has continued to uncover the intricate details of how these compounds modulate cellular behavior, with studies exploring their effects on the cell cycle and gene expression. nih.govaacrjournals.orgnih.gov For instance, research on HeLa cells showed that the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) caused various transient alterations in the cell cycle traverse. nih.govaacrjournals.org

Structure

2D Structure

3D Structure

属性

CAS 编号 |

16675-05-1 |

|---|---|

分子式 |

C11H11NaO2 |

产品来源 |

United States |

Mechanistic Insights into Phorbol Acetate, Laurate Action

Primary Molecular Targets and Binding Dynamics

The biological activity of phorbol (B1677699) acetate (B1210297), laurate is predominantly mediated through its direct interaction with specific intracellular signaling proteins, most notably Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation and Allosteric Modulation

Phorbol esters like PMA are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. abcam.comnih.gov The activation of PKC by phorbol acetate, laurate is a highly specific process that involves binding to the C1 domain of the enzyme. abcam.com This binding event induces a conformational change in the PKC molecule, leading to its activation. nih.gov

The interaction is a form of allosteric modulation, where the binding of the phorbol ester to a regulatory site (the C1 domain) enhances the enzyme's catalytic activity. This activation mechanism involves the removal of an autoinhibitory pseudosubstrate domain from the active site, thereby allowing the kinase to phosphorylate its target substrates. ucsd.edu Phorbol esters are particularly powerful tools for studying PKC signaling because, unlike the endogenous activator diacylglycerol, they are not readily metabolized, leading to sustained activation of the enzyme. nih.gov

Mimicry of Endogenous Diacylglycerol (DAG)

The ability of this compound to activate PKC stems from its structural resemblance to diacylglycerol (DAG), a natural second messenger produced from the hydrolysis of membrane phospholipids. sigmaaldrich.comresearchgate.net Phorbol esters effectively function as DAG analogs, binding to the same site on the C1 domain of PKC. nih.gov This mimicry allows them to hijack the normal PKC signaling pathway. However, a key difference lies in their metabolic stability. While DAG is transiently produced and rapidly degraded, phorbol esters like PMA are long-lived in the cell, resulting in prolonged and potent PKC activation. ucsd.edu

The functional consequences of this mimicry are extensive. For instance, both phorbol esters and cell-permeable diacylglycerols can stimulate various cellular responses, such as the biosynthesis of phosphatidylcholine and the inhibition of epidermal growth factor binding. nih.gov The non-additive effects of 1,2-diacylglycerol and phorbol diesters on certain cellular processes further support the notion that they act through a common mechanism. nih.gov

Interaction with Other Phospholipid Membrane Receptors

While PKC is the primary and most well-characterized target, the lipophilic nature of this compound facilitates its insertion into cellular membranes. This membrane association is a critical prerequisite for its interaction with PKC. The binding of phorbol esters to PKC dramatically increases the enzyme's affinity for phosphatidylserine, a key phospholipid component of the cell membrane, anchoring the activated enzyme to the membrane where many of its substrates reside. ucsd.edu The interaction is primarily at the membrane interface, without significant penetration into the hydrophobic core of the membrane. nih.gov

Beyond PKC, some evidence suggests that phorbol esters may have actions on other non-kinase proteins that contain C1 domains, such as chimaerins, RasGRP, and Unc-13/Munc-13. abcam.com However, the majority of the well-documented effects of this compound are attributed to its potent activation of the PKC family of enzymes.

Subcellular Localization and Translocation of Activated Targets

The activation of PKC by this compound is intimately linked to a change in the subcellular localization of the enzyme, a crucial step in its ability to phosphorylate target proteins in specific cellular compartments.

Membrane Translocation of Protein Kinase C Isoforms

In its inactive state, many PKC isoforms reside in the cytosol. Upon binding to this compound, these isoforms undergo a rapid translocation to cellular membranes, particularly the plasma membrane. abcam.comnih.gov This translocation is a hallmark of PKC activation. The specific isoforms of PKC that are translocated can vary depending on the cell type and the specific phorbol ester.

For example, in human platelets, treatment with PMA results in the significant translocation of PKC-β and PKC-ζ from the cytosol to the membrane, while the distribution of PKC-α remains largely unaffected. nih.gov This differential translocation of PKC isoforms highlights the complexity of phorbol ester-induced signaling and suggests that different isoforms may have distinct roles in mediating the downstream cellular responses.

Table 1: Differential Translocation of PKC Isoforms in Human Platelets Induced by PMA

| PKC Isoform | Translocation to Membrane with 1 µM PMA (2 min) | Relative Sensitivity to 100 nM PMA (% of max translocation) |

| PKC-α | Unaffected | 64% |

| PKC-β | 25% | 85% |

| PKC-ζ | 15% | 66% |

Data compiled from Crabos et al., 1991. nih.gov

This translocation event is critical for bringing the activated kinase into close proximity with its membrane-associated substrates, thereby initiating a cascade of phosphorylation events that ultimately dictate the cellular response to the phorbol ester.

Molecular and Cellular Signaling Cascades Orchestrated by Phorbol Acetate, Laurate

Crosstalk with Other Intracellular Signaling Networks

The activation of Protein Kinase C (PKC) by phorbol (B1677699) acetate (B1210297), laurate initiates a cascade of events that intersects with numerous other key intracellular signaling pathways. This crosstalk is fundamental to the diverse biological effects of the compound, creating a complex signaling web that modulates cellular responses.

One of the most significant interactions is with the Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.net Phorbol ester treatment has been shown to activate the ERK1/2, p38, and JNK MAPK pathways. nih.govscientificarchives.com This activation can occur downstream of PKC and is implicated in the regulation of gene expression and cell cycle control. nih.gov For instance, the activation of the ERK1/2 pathway is involved in the transcriptional activation of the angiotensin-converting enzyme (ACE) gene induced by PMA in human endothelial cells. ahajournals.org

There is also significant crosstalk with the PI3K/AKT signaling pathway. In some cellular contexts, PKCα activation can inhibit the PI3K/AKT pathway, an effect that is considered tumor-suppressive in the endometrium. nih.gov This inhibition can occur through a mechanism dependent on the PP2A family of phosphatases. nih.gov Conversely, other studies suggest that PKC activation can lead to the activation of the PI3K pathway, which, along with the MAPK pathway, contributes to the phosphorylation and translocation of NADPH oxidase components in neutrophils. mdpi.com

Furthermore, the PKC pathway interacts with cyclic AMP (cAMP)-mediated signaling. Phorbol esters can influence hormone-sensitive adenylate cyclase, the enzyme responsible for cAMP production. nih.gov In some cells, this leads to desensitization of receptor-mediated stimulation of the enzyme, while in others, it enhances its activity. nih.gov This effect may be mediated by the direct phosphorylation of the catalytic unit of adenylate cyclase by PKC. nih.gov The interaction extends to Protein Kinase A (PKA), the primary effector of cAMP. In certain contexts, PKA activators can inhibit the cellular proliferation induced by PKC activation via phorbol esters. ebi.ac.uknih.gov

The interaction between the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Nuclear Factor-kappa B (NF-κB) signaling pathways is also modulated by phorbol esters. mdpi.com This crosstalk is crucial in inflammatory responses, where both transcription factors are key regulators. mdpi.com

| Interacting Pathway | Nature of Crosstalk | Cellular Context/Outcome | Reference |

|---|---|---|---|

| MAPK (ERK1/2, p38, JNK) | Activation | PMA activates MAPK pathways downstream of PKC, influencing gene transcription and cell cycle. | researchgate.netnih.govscientificarchives.comnih.gov |

| PI3K/AKT | Inhibition or Activation | PKCα can inhibit AKT in endometrial cells (tumor-suppressive). In other contexts, PKC activates the PI3K pathway. | mdpi.comnih.gov |

| Adenylate Cyclase / PKA | Modulation | PKC can phosphorylate and modulate adenylate cyclase activity, affecting cAMP levels and PKA signaling. PKA activators can inhibit PMA-induced proliferation. | nih.govebi.ac.uknih.gov |

| NF-κB and HIF-1α | Modulation | PMA mediates crosstalk between HIF-1α and NF-κB, which is critical in inflammation. | mdpi.com |

Influence on Specific Gene Transcription Factors (e.g., AP-1, EGR1)

Phorbol acetate, laurate exerts a profound influence on gene expression, largely through the activation of specific transcription factors. Among the most well-documented targets are Activator Protein-1 (AP-1) and Early Growth Response-1 (EGR1). ahajournals.orgmdpi.com

Activator Protein-1 (AP-1): The AP-1 transcription factor is a key component in many signal transduction pathways that regulate cellular responses to various stimuli. ebi.ac.uk AP-1 is typically a dimer composed of proteins from the c-Jun, c-Fos, and ATF families. mdpi.com Treatment of cells with phorbol esters leads to the robust induction of AP-1 activity. nih.govscientificarchives.com This is often mediated through MAPK signaling pathways, which can increase the expression and phosphorylation of AP-1 components like c-Jun and c-Fos. ebi.ac.ukmdpi.com The activation of AP-1 is a critical step in the PMA-induced transcriptional regulation of various genes, including angiotensin-converting enzyme (ACE) and plasminogen activator inhibitor-1. ahajournals.orgnih.gov For instance, in human endothelial cells, a jun homodimer binds to an AP-1-like site in the ACE promoter following PMA stimulation. ahajournals.org

Early Growth Response-1 (EGR1): EGR1 (also known as NGFI-A) is an immediate-early gene whose expression is rapidly and transiently induced by mitogenic stimuli, including phorbol esters. mdpi.comnih.gov The induction of EGR1 by PMA has been observed in various cell types, including myocardial cells and fibroblasts. mdpi.comnih.gov The signaling cascade leading to EGR1 induction often involves the activation of MAPK pathways, which in turn leads to the recruitment of transcription factors like Serum Response Factor (SRF) to the Egr1 promoter. mdpi.com Once expressed, the EGR1 protein itself acts as a transcription factor, binding to specific DNA sequences in the promoters of target genes to regulate their expression. nih.gov Studies have shown that EGR1, in concert with AP-1, is required for the full induction of ACE gene expression by PMA. ahajournals.org Mutation of either the EGR1 or AP-1 binding sites in the ACE promoter significantly reduces PMA-induced expression. ahajournals.org

| Transcription Factor | Effect of this compound | Upstream Signaling | Example Target Genes | Reference |

|---|---|---|---|---|

| AP-1 (e.g., c-Jun/c-Fos) | Increased expression and activity | PKC, MAPK pathways (ERK, JNK) | Angiotensin-Converting Enzyme (ACE), Plasminogen activator inhibitor-1, c-Jun, c-Fos, Fra-1 | ahajournals.orgebi.ac.uknih.govnih.gov |

| EGR1 | Rapid and transient induction of expression | PKC, MAPK/ERK pathway | Angiotensin-Converting Enzyme (ACE), Phenylethanolamine N-methyltransferase (PNMT) | ahajournals.orgnih.govnih.gov |

| Sp1 | Activation | PKC, MAPK | p21WAF1/CIP1 | nih.gov |

Alterations in Protein Phosphorylation Patterns

A primary consequence of this compound exposure is a dramatic shift in cellular protein phosphorylation. By activating PKC, a serine/threonine kinase, the compound triggers the transfer of phosphate (B84403) groups to a multitude of protein substrates, altering their activity, localization, and stability. wikipedia.orgbohrium.com This activation involves the translocation of PKC from the cytosol to the cell membrane. bohrium.comnih.gov

The range of proteins phosphorylated in response to phorbol esters is extensive and cell-type specific. In cultured astrocytes, PMA treatment increases the phosphorylation of cytoskeletal proteins such as vimentin (B1176767) and glial fibrillary acidic protein (GFAP). bohrium.com In human platelets, phorbol esters induce the phosphorylation of myosin light chains, which is associated with platelet activation. oup.com

Phorbol esters also stimulate the phosphorylation of cell surface receptors, which can modulate their signaling output. For example, they have been shown to enhance the phosphorylation of the beta subunit of receptors for insulin (B600854) and somatomedin C. pnas.org This suggests a mechanism by which PKC activation can regulate cellular responses to growth factors. pnas.org

Furthermore, detailed phosphoproteomic studies have identified specific phosphorylation sites induced by PMA. In Jurkat T cells, PMA treatment leads to increased phosphorylation of the phosphoprotein Op18 at specific serine residues (Ser25 and Ser38). nih.gov These phosphorylation events are believed to be crucial for the role of Op18 in signal transduction. nih.gov The activation of PKC and subsequent protein phosphorylation are considered the mediating events for many of the morphological and functional changes induced by phorbol esters. bohrium.com

| Phosphorylated Protein | Cell Type / System | Functional Consequence | Reference |

|---|---|---|---|

| Insulin Receptor (β subunit) | IM-9 lymphocytes | Modulation of receptor signaling | pnas.org |

| Somatomedin C Receptor (β subunit) | IM-9 lymphocytes | Modulation of receptor signaling | pnas.org |

| Vimentin | Cultured astrocytes | Associated with changes in cell morphology | bohrium.com |

| Glial Fibrillary Acidic Protein (GFAP) | Cultured astrocytes | Associated with changes in cell morphology | bohrium.com |

| Myosin Light Chain | Human platelets | Associated with platelet activation | oup.com |

| Op18 (Stathmin) | Jurkat T cells | Increased phosphorylation at Ser25 and Ser38, involved in signal transduction | nih.gov |

Cellular Phenotypic Responses and Biological Processes Mediated by Phorbol Acetate, Laurate

Cell Proliferation and Cell Cycle Progression Regulation

Phorbol (B1677699) acetate (B1210297), laurate exerts significant regulatory effects on cell proliferation and the cell cycle, often in a cell-type-dependent manner. A common outcome of PMA treatment, particularly in the context of differentiation induction, is the inhibition of cell growth.

In the THP-1 monocytic leukemia cell line, the induction of differentiation into macrophages is preceded by an inhibition of cell growth. nih.gov This growth arrest occurs at the G1 phase of the cell cycle. nih.gov The mechanism involves the upregulation of the cell cycle inhibitor p21WAF1/CIP1, an effect that is mediated through a PKC-dependent signaling pathway involving reactive oxygen species. nih.gov

Similarly, in glioblastoma cells, phorbol acetate, laurate has been found to inhibit cell proliferation. researchgate.net Activation of PKC by PMA can lead to the phosphorylation of various proteins that regulate cell growth, and in some cancer cell types, this leads to anti-proliferative effects. nih.gov Conversely, in other contexts, such as T-lymphocyte activation, PMA can act as a mitogen, promoting proliferation, typically in conjunction with other stimuli. sigmaaldrich.comnih.gov The compound can also induce cell death through apoptosis and autophagy in certain cell lines, such as Jurkat cells. scientificarchives.comscientificarchives.com

The table below summarizes the effects of this compound on cell proliferation and the cell cycle in different cell types.

| Cell Type | Effect | Mechanism/Observation | Reference |

| THP-1 Monocytic Leukemia Cells | Growth Inhibition | G1 phase cell cycle arrest; Upregulation of p21WAF1/CIP1 | nih.gov |

| Glioblastoma Cells (U87, U251) | Proliferation Suppression | Significant inhibition of cell proliferation | researchgate.net |

| Jurkat T-cells | Proliferation Induction | Co-stimulation with PHA strongly enhances IL-2 production | sigmaaldrich.com |

| Jurkat T-cells | Cell Death Induction | Induces apoptosis and autophagy | scientificarchives.comscientificarchives.com |

| Embryonic Chick Myoblasts | Prevents Cell Cycle Withdrawal | Cells continue to incorporate [3H]thymidine while expressing muscle proteins | nih.gov |

Induction of Growth Arrest Mechanisms

Treatment with PMA can lead to significant growth inhibition in various cell types, particularly in cancer cell lines. nih.govmerckmillipore.com This effect is often mediated by the activation of PKC, which in turn modulates the expression of crucial cell cycle regulatory proteins. researchgate.net For instance, in non-small cell lung cancer (NSCLC) cells, PMA-induced growth arrest is linked to the induction of Kruppel-like transcription factor 6 (KLF6), a tumor suppressor associated with the negative control of cell proliferation. merckmillipore.comresearchgate.net Similarly, in human monocytic leukemia THP-1 cells, PMA treatment halts cell growth by upregulating the expression of the cell cycle inhibitor p21WAF1/CIP1. nih.gov This upregulation is driven by the Sp1 transcription factor and occurs through a PKC-mediated, reactive oxygen species (ROS)-dependent signaling pathway. nih.gov Studies on anaplastic thyroid cancer cells further confirm that PMA induces a strong antiproliferative effect. merckmillipore.com

Promotion of Cellular Proliferation in Specific Contexts

While often associated with growth inhibition, the effects of phorbol esters like PMA are not universal and can be proliferative in certain cellular environments. frontiersin.org The specific response is dictated by the cell type and the surrounding milieu. frontiersin.org An illustrative example is observed in embryonic chick skeletal myoblasts. nih.gov In this context, PMA prevents the cells from fully withdrawing from the cell cycle, as evidenced by the continued incorporation of [3H]thymidine, a marker for DNA synthesis. nih.gov This occurs even as the cells begin to express muscle-specific proteins, indicating a partial differentiation state where proliferation signals are not entirely silenced. nih.gov

Influence on Cell Cycle Checkpoints

PMA exerts its growth-inhibitory effects by directly influencing cell cycle checkpoints. Research indicates a primary impact on the G1/S transition. In human monocytic THP-1 cells, PMA induces growth arrest by halting cells in the G1-phase of the cell cycle. nih.gov A similar outcome was observed in FRO anaplastic thyroid cancer cells, where PMA treatment led to an increased proportion of cells in the G1 phase, with a corresponding decrease in the number of cells in the S and G2 phases. merckmillipore.com This G1 arrest prevents cells from initiating DNA synthesis, thereby blocking their proliferation.

Table 1: Influence of Phorbol 12-myristate 13-acetate (PMA) on Cell Cycle Checkpoints

| Cell Line | Effect |

|---|---|

| Human Monocytic Leukemia (THP-1) | Arrest in G1-phase nih.gov |

Induction of Cellular Senescence

Beyond temporary growth arrest, PMA can drive cells into a state of irreversible growth arrest known as cellular senescence. nih.gov This phenomenon has been observed in various cell models, including lung cancer cells and microglia. nih.govnih.gov The induction of senescence is characterized by specific molecular and morphological changes. In rat microglia, prolonged stimulation with PMA leads to an increase in senescence-associated β-galactosidase expression, a key biomarker of senescent cells. nih.gov This is accompanied by cell cycle arrest in the G0/G1 phase and elevated expression of the senescence-associated proteins p53 and p21. nih.gov These findings suggest that in certain contexts, PMA triggers a terminal growth arrest program that may play a role in preventing tumorigenesis. nih.govnih.gov

Apoptosis and Programmed Cell Death Pathways

The role of PMA in apoptosis, or programmed cell death, is complex and highly context-dependent, with studies demonstrating both pro-apoptotic and anti-apoptotic effects.

In some cell models, PMA acts as an inducer of apoptosis. For example, in HIV-1 infected Jurkat cells, PMA is part of a "shock and kill" strategy, where it not only reactivates the virus from latency but also induces cell death through both extrinsic and intrinsic apoptotic signaling pathways. scientificarchives.comscientificarchives.com It can also trigger cell death in porcine peripheral blood polymorphonuclear leucocytes (PMNs). nih.gov

Conversely, PMA can protect certain cells from apoptosis. nih.gov In uninfected Jurkat T-cells (a type II cell line), PMA inhibits death receptor-mediated apoptosis induced by Fas ligand, tumor necrosis factor-alpha (TNF-α), and TRAIL. nih.gov The protective mechanism involves the disruption of the initial signaling events at the receptor level, specifically by inhibiting the binding and recruitment of the crucial adaptor protein, Fas-associated polypeptide with death domain (FADD). nih.gov

Table 2: Dual Role of Phorbol 12-myristate 13-acetate (PMA) in Apoptosis

| Cell Type | Effect of PMA | Pathway/Mechanism |

|---|---|---|

| HIV-1 Infected Jurkat Cells | Induces apoptosis scientificarchives.comscientificarchives.com | Activates both extrinsic and intrinsic apoptotic pathways scientificarchives.comscientificarchives.com |

| Porcine PMNs | Induces cell death nih.gov | Not specified |

| Jurkat T-cells (uninfected) | Inhibits death receptor-mediated apoptosis nih.gov | Disrupts recruitment of FADD to the death receptor nih.gov |

Inflammatory Cell Responses and Immune Cell Modulation

PMA is a potent modulator of the immune system, capable of eliciting strong responses from various immune cells. It is widely used in research to activate immune cells and study their function. invivogen.commdpi.com For instance, PMA can act in synergy with other agents to enhance T-cell responses in certain contexts. nih.gov It is also a powerful enhancer for the differentiation of regulatory B-cells that express Granzyme B, highlighting its complex role in modulating immune responses. frontiersin.org

Neutrophil Function and Granular Enzyme Release

PMA has a profound and well-documented effect on neutrophils, the most abundant type of white blood cell. It is a powerful activator of neutrophil functions, including degranulation, which is the release of enzymes and other effector molecules stored in intracellular granules. mdpi.com PMA stimulation causes neutrophils to release granular enzymes into the extracellular space. nih.govnih.gov

Studies have shown that PMA can induce the release of up to 50% of the granule-associated enzyme lysozyme without causing the release of the cytoplasmic enzyme lactate dehydrogenase (LDH), indicating a specific degranulation process rather than simple cell lysis. nih.gov This release is selective, primarily affecting the specific (peroxidase-negative) granules. nih.gov In addition to lysozyme, PMA enhances the release of other enzymes such as beta-glucuronidase. nih.gov When combined with other stimuli like monosodium urate (MSU), PMA can cause the rupture of the cell membrane and nucleus, leading to the release of proteases and granular enzymes like myeloperoxidase (MPO) and neutrophil elastase (NE) as part of Neutrophil Extracellular Trap (NET) formation. mdpi.com

Table 3: Neutrophil Granular Enzyme Release Induced by Phorbol 12-myristate 13-acetate (PMA)

| Enzyme | Observation |

|---|---|

| Lysozyme | Up to 50% of total cellular content released extracellularly nih.gov |

| Beta-glucuronidase | Release is enhanced by PMA nih.gov |

| Myeloperoxidase (MPO) | Released from cytoplasmic granules upon combined stimulation with MSU and PMA mdpi.com |

Microglial Activation and Pro-inflammatory Mediator Release

Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are potent activators of microglia, the resident immune cells of the central nervous system. As a structural analog of diacylglycerol, PMA directly activates PKC, a critical step in initiating an inflammatory cascade. This activation leads to the release of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). frontiersin.org Microglia are a significant source of these inflammatory mediators, which play a crucial role in both neuroprotective and neurodegenerative processes. nih.govmemphis.edu The inflammatory response triggered by PMA in the developing rodent brain has been shown to cause widespread neurodegeneration. iaea.org

| Mediator | Effect of this compound Stimulation | Cell Type |

| TNF-α | Increased release | Microglia |

| IL-1β | Increased release | Microglia |

| IL-6 | Increased release | Microglia |

Modulation of Human Monocyte Surface Antigen Expression

This compound significantly alters the expression of surface antigens on human monocytes, a key process in their differentiation and immune function. Stimulation with PMA leads to a notable decrease in the cell surface expression of CD62-L (L-selectin), an adhesion molecule involved in the initial tethering and rolling of leukocytes. nih.gov Conversely, PMA treatment results in an increased expression of CD11b, an integrin subunit crucial for firm adhesion and phagocytosis. nih.gov Furthermore, the PMA-induced differentiation of the human monocytic cell line THP-1 into macrophage-like cells is characterized by an upregulation of both CD11b and CD14, the latter being a co-receptor for bacterial lipopolysaccharide. jst.go.jpnih.govjci.org

| Surface Antigen | Change in Expression on Monocytes after PMA Stimulation |

| CD62-L | Decrease nih.gov |

| CD11b | Increase nih.govjst.go.jpnih.gov |

| CD14 | Increase (during differentiation) jst.go.jpnih.govjci.org |

Reactive Oxygen Species (ROS) Generation and Oxidative Metabolism

This compound is a potent stimulator of the respiratory burst in phagocytic cells, leading to the generation of reactive oxygen species (ROS). In human neutrophils, PMA induces a marked increase in cellular oxidative metabolism, including elevated production of superoxide anion (O2•−) and hydrogen peroxide (H2O2). nih.govresearchgate.net This response is initiated through the activation of PKC and the subsequent assembly and activation of the NADPH oxidase complex. Similarly, in human eosinophils, PMA stimulates the release of ROS in a PKC-dependent manner. The generation of ROS is a critical component of the innate immune response to pathogens but can also contribute to tissue damage in inflammatory conditions.

Exocytosis and Secretory Processes Regulation (e.g., Catecholamine Release)

This compound plays a significant role in regulating exocytosis and secretory processes in various cell types. In adrenal chromaffin cells, PMA induces a slow, calcium-dependent release of catecholamines. Furthermore, it enhances the catecholamine secretion induced by elevated intracellular calcium levels. These effects are attributed to the activation of protein kinase C, which is believed to modulate the secretory machinery, thereby influencing the release of neurotransmitters and hormones.

| Cell Type | Morphological Change Induced by this compound |

| Prostate Cancer Cells | Transition from epithelial to mesenchymal stromal morphology |

| Neuroblastoma Cells | Formation of extensive axon-like processes |

| THP-1 Monocytes | Adoption of a stellate or spindle-like morphology |

| Vascular Smooth Muscle Cells | Prevention of isoproterenol-induced arborization |

Synaptic Plasticity Modulation and Neuronal Responses (e.g., Long-Term Potentiation)

This compound has significant effects on synaptic plasticity, a fundamental process for learning and memory. Phorbol esters have been shown to cause a long-lasting enhancement of synaptic transmission in the hippocampus. Specifically, PMA enhances the induction of long-term potentiation (LTP), a persistent strengthening of synapses, in the CA1 region of the hippocampus. This enhancement is mediated through the activation of specific isoforms of protein kinase C, namely PKCδ and PKCε, and is dependent on the activity of N-methyl-D-aspartate (NMDA) receptors.

Regulation of Cellular Transport Processes (e.g., Phosphate (B84403) Transport)

This compound, through its activation of protein kinase C, modulates various cellular transport processes. Research has demonstrated that phorbol esters inhibit Na+-dependent phosphate uptake in opossum kidney cells, which serve as a model for proximal renal tubular cells. This inhibitory effect on phosphate transport is temporally correlated with the activation and translocation of PKC. In contrast, some studies in cultured mouse kidney cells have shown that phorbol esters can stimulate phosphate accumulation, an effect that is synergistically enhanced by the calcium ionophore A23187. Beyond phosphate, phorbol esters have also been shown to stimulate glucose transport in skeletal muscle through a pathway distinct from insulin (B600854) and hypoxia.

Phorbol Acetate, Laurate in Preclinical Disease Models and Research Applications

Carcinogenesis and Tumor Promotion Models

Phorbol (B1677699) esters are classic tumor promoters, meaning they are not carcinogenic on their own but significantly enhance tumor development following exposure to a sub-threshold dose of a carcinogen. This property has made them invaluable for dissecting the mechanisms of cancer progression.

The mouse skin model of multi-stage carcinogenesis is a foundational system for studying the sequential development of tumors. nih.gov This model operationally and mechanistically separates the stages of initiation and promotion. nih.gov Initiation is achieved with a single, subcarcinogenic dose of an initiator like 7,12-dimethylbenz[a]-anthracene (DMBA), which causes an irreversible genetic alteration. nih.gov However, tumors will not form unless the initiated cells are subsequently exposed to repeated applications of a promoting agent, such as a phorbol ester. nih.gov

The primary molecular target for phorbol esters like TPA is PKC, a family of serine/threonine kinases. frontiersin.org By mimicking the endogenous ligand diacylglycerol (DAG), these phorbol esters activate PKC, leading to a cascade of cellular responses including increased cell proliferation, epidermal hyperplasia, and inflammation, which are all crucial for tumor promotion. frontiersin.orgebi.ac.uk Research has shown that different mouse strains exhibit varying susceptibility to tumor promotion by TPA, indicating a genetic component to the promotion phase. nih.gov

Table 1: Research Findings in Multi-Stage Skin Carcinogenesis Models

| Model System | Key Research Finding | Reference |

|---|---|---|

| Two-stage mouse skin model (DMBA/TPA) | Phorbol esters (TPA) act as potent tumor promoters, not initiators, driving the clonal expansion of initiated cells. | nih.gov |

| Transgenic mouse models | Overexpression of specific PKC isoforms, such as PKCε, enhances skin carcinogenesis, linking phorbol ester action directly to this pathway. | frontiersin.org |

Phorbol esters exhibit complex, often contradictory, effects in hematological models. In various leukemia cell lines, they have been shown to possess anti-leukemic properties by inducing differentiation and/or apoptosis. For instance, PMA can induce apoptosis in HL-60 promyelocytic leukemia cells. youtube.combohrium.com In combination with other agents, it stimulates human leukemia cell lines to differentiate into more mature, macrophage-like cells. researchgate.net Studies on a panel of phorbol derivatives found that some compounds demonstrated potent cytotoxic activity against the K562 cell line, with the mechanism explored through flow cytometry indicating that the phorbol esters inhibited leukemia cell growth by inducing apoptosis. thermofisher.com

Conversely, phorbol esters can also promote proliferation and survival in other contexts. In the human pre-B leukemic cell line Reh6, which does not normally express the Interleukin-2 receptor (IL-2R), treatment with PMA induces the expression of both high and low-affinity IL-2 receptors. nih.gov The induced high-affinity receptors were found to be functional, enabling an IL-2-dependent proliferation mechanism in these leukemic cells. nih.gov This highlights the context-dependent nature of phorbol ester activity, which is likely related to the specific differentiation stage and genetic background of the cancer cells. nih.gov

Table 2: Effects of Phorbol Esters on Leukemia Cell Lines

| Cell Line | Effect of Phorbol Ester Treatment | Mechanism/Observation | Reference |

|---|---|---|---|

| HL-60 (Promyelocytic leukemia) | Induction of apoptosis; differentiation into macrophage-like cells. | Inhibition of proliferation. | youtube.combohrium.comnih.gov |

| K562 (Chronic myelogenous leukemia) | Potent cytotoxic activity. | Induction of apoptosis. | thermofisher.com |

| U-937 (Monoblastic leukemia) | Inhibition of proliferation. | Cells adhere, spread, and develop vacuoles. | nih.gov |

The Wnt signaling pathway is a critical regulator of development and tissue homeostasis, and its aberrant activation is a core driver in many human cancers, including colorectal cancer. elifesciences.orgsigmaaldrich.com Recent research has uncovered a significant interplay between phorbol esters and the canonical Wnt pathway. Studies have demonstrated that the tumor promoter PMA enhances Wnt signaling. elifesciences.orgstemcell.comnih.gov

The mechanism underlying this synergy involves the stimulation of macropinocytosis, a process of cellular "drinking". elifesciences.org Experiments using the Xenopus embryo as an in vivo model showed a marked cooperation between PMA and Wnt signaling. elifesciences.orgstemcell.comsigmaaldrich.com This cooperative effect could be blocked by inhibitors of macropinocytosis, the GTPase Rac1, or lysosome acidification, confirming the mechanistic link. elifesciences.orgstemcell.com This crosstalk suggests that tumor promotion by phorbol esters may, in part, be due to their ability to amplify oncogenic signaling from pathways like Wnt, offering potential therapeutic targets for Wnt-driven cancers. elifesciences.org

Table 3: Model of Phorbol Ester (PMA) Synergy with Wnt Signaling

| Component | Role in Pathway | Effect of PMA | Inhibitors | Reference |

|---|---|---|---|---|

| Macropinocytosis | Actin-driven process of fluid uptake; utilized by Wnt pathway. | Stimulates/activates. | 5-(N-Ethyl-N-isopropyl) Amiloride (EIPA) | elifesciences.orgstemcell.com |

| Rac1 | Small GTPase required for the actin meshwork that drives macropinocytosis. | Activity is required for PMA effect. | Rac1 inhibitors | elifesciences.orgstemcell.com |

| V-ATPase | Proton pump responsible for lysosome acidification, required for trafficking. | Activity is required for PMA effect. | Bafilomycin A (Baf) | elifesciences.orgstemcell.com |

| β-catenin | Key downstream effector of canonical Wnt signaling. | Levels are increased/stabilized. | Downstream Wnt pathway inhibitors | researchgate.net |

Immunological Research Applications

In immunology, phorbol esters are widely used as potent, nonspecific stimulants to activate immune cells in vitro. This allows researchers to study cellular responses, signaling pathways, and effector functions independent of receptor-ligand interactions.

Phorbol esters are a cornerstone of in vitro T-cell research. stemcell.com T-cell activation is normally initiated by the T-cell receptor (TCR). stemcell.com This triggers signaling cascades involving phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol (B14025) phosphates. stemcell.comnih.gov PMA is structurally analogous to DAG and directly activates Protein Kinase C (PKC), a key downstream molecule in the T-cell activation pathway. nih.govstemcell.com

To achieve robust activation, PMA is often used in combination with a calcium ionophore like ionomycin (B1663694). thermofisher.com Ionomycin increases intracellular calcium, mimicking the other branch of the PLC-mediated signal. nih.gov Together, PMA and ionomycin bypass the TCR complex to potently stimulate T-cells, leading to the activation of transcription factors and the production of a wide array of cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). nih.govelifesciences.org This method is invaluable for studying T-cell effector functions and for intracellular cytokine staining to identify and quantify cytokine-producing cells at a single-cell level. nih.govresearchgate.net

Table 4: Research Findings in T-Cell Activation and Cytokine Production

| Cell Type / Model | Stimulant(s) | Key Research Finding | Reference |

|---|---|---|---|

| Jurkat (leukemic T-cell line) | PMA + Phytohemagglutinin (PHA) | The combination of PMA and a co-stimulator strongly enhances IL-2 production compared to either agent alone. | stemcell.comnih.gov |

| Human peripheral blood T-cells | PMA + Ionomycin | Induces production of multiple cytokines, including TNF-α, IFN-γ, and IL-2, allowing for analysis of polyfunctional T-cell responses. | nih.govelifesciences.org |

PMA is also a useful tool for investigating B-cell biology. It serves as a polyclonal activator for both normal and malignant B-cells. nih.gov In studies involving Chronic Lymphocytic Leukemia (CLL), which is characterized by the accumulation of mature B-cells, PMA was shown to induce the differentiation of these malignant cells into antibody-secreting cells in a T-cell-independent manner. nih.gov This demonstrates that CLL B-cells are not terminally arrested and can be pushed to differentiate with the appropriate stimuli. nih.gov

More recent work has identified PMA as a potent enhancer for the generation of a specific subset of regulatory B-cells known as GraB cells, which are characterized by their expression of granzyme B. nih.gov In a protocol using Interleukin-21 (IL-21) to drive differentiation, PMA was found to be a safe and feasible alternative to xenogeneic materials like anti-BCR antibodies for enhancing the generation of GraB cells from pre-activated B-cells. nih.gov This application is significant for the potential development of B-cell-based therapies for inflammatory and autoimmune diseases. nih.gov

Table 5: Research Findings in B-Cell Activation and Differentiation

| Cell Type | Stimulant(s) | Key Research Finding | Reference |

|---|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) B-cells | PMA + Cytokines | Induces differentiation of malignant B-cells into IgM-secreting cells with a preplasmablast immunophenotype. | nih.gov |

| Purified human B-cells | PMA | Induces significant DNA synthesis (proliferation) and polyclonal IgM production, appearing to bypass the need for monocytes. |

Monocyte/Macrophage Differentiation and Polarization Research

Phorbol 12-myristate 13-acetate is extensively used to induce the differentiation of monocytic cell lines, such as THP-1, into macrophage-like cells. nih.gov This process is crucial for studying the diverse functions of macrophages in the immune system. Upon treatment with PMA, THP-1 monocytes undergo significant morphological and functional changes, transitioning from suspension cells to adherent, spread-out cells characteristic of macrophages. researchgate.net

This differentiation is marked by the upregulation of specific cell surface markers, including CD11b and CD14, which are indicative of a macrophage phenotype. nih.govresearchgate.net The PMA-induced differentiation provides a reliable in vitro model that closely resembles primary human monocyte-derived macrophages, making it an invaluable tool for immunological research. nih.gov Researchers utilize this model to investigate fundamental macrophage processes such as phagocytosis, inflammatory responses, and cytokine production. researchgate.net

Furthermore, PMA is employed in studies of macrophage polarization, the process by which macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2). For instance, studies have shown that treating THP-1 cells with PMA can polarize them towards an M1-like phenotype, which is involved in anti-tumorigenic responses. nih.gov By manipulating culture conditions and combining PMA with other agents, researchers can explore the signaling pathways that govern macrophage polarization and its implications for disease. nih.gov

| Cell Line | Observed Effect | Key Markers/Changes | Reference |

|---|---|---|---|

| THP-1 | Differentiation into macrophage-like cells | Increased adherence; Upregulation of CD11b, CD14 | nih.govresearchgate.net |

| THP-1 | Polarization towards M1 (pro-inflammatory) phenotype | Increased HLA-DR, decreased CD206 | nih.gov |

| Primary Bone Marrow Cells | Stimulation of macrophage differentiation and replication | Increased number of adherent macrophages | nih.gov |

Neutrophil Extracellular Trap (NET) Formation Models

Phorbol 12-myristate 13-acetate is a potent and commonly used inducer of Neutrophil Extracellular Trap (NET) formation, a process known as NETosis. scientificarchives.comspandidos-publications.comnih.gov NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. scientificarchives.com While a crucial defense mechanism, excessive NET formation is implicated in the pathology of various inflammatory and autoimmune diseases. scientificarchives.comspandidos-publications.com

In research settings, PMA is used to reliably trigger NETosis in vitro, establishing a consistent model to investigate the underlying molecular mechanisms. scientificarchives.com The activation of protein kinase C (PKC) by PMA is a critical step in initiating a signaling cascade that leads to the production of reactive oxygen species (ROS) by NADPH oxidase, a key event in NET formation. scientificarchives.comspandidos-publications.com Studies have demonstrated that PMA-induced NETosis involves the activation of the Ras-Raf-ERK signaling pathway. scientificarchives.com By using this model, researchers can explore the efficacy of various inhibitors on the NETosis pathway, potentially identifying new therapeutic targets for diseases characterized by excessive NETs. scientificarchives.com

| Model System | Key Findings | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Human Neutrophils | PMA induces significant NET formation. | ROS-dependent Ras-Raf-ERK pathway | scientificarchives.com |

| Mouse Neutrophils | PMA stimulation leads to quantifiable NET release. | Requires citrullination of histone H3 | scientificarchives.com |

| Human Neutrophils | PMA is a potent NET inducer, often used as a positive control. | Protein Kinase C (PKC) activation | spandidos-publications.comnih.gov |

Neurobiological Research Models

Studies on Synaptic Plasticity and Neuronal Activity

PMA serves as a valuable tool for investigating the molecular underpinnings of synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental to learning and memory. One of the key mechanisms of synaptic plasticity is long-term potentiation (LTP), a long-lasting enhancement of signal transmission between two neurons.

Research has shown that PMA enhances the induction of LTP in the CA1 region of the hippocampus. nih.gov This effect is mediated through its primary molecular target, protein kinase C (PKC). Specifically, PMA-induced facilitation of LTP has been shown to require the activation of particular PKC isoforms, namely PKCδ and PKCε. nih.gov The enhancement of LTP by PMA is also dependent on the activity of N-methyl-D-aspartate receptors (NMDARs), highlighting a critical interplay between PKC signaling and glutamate (B1630785) receptor function in synaptic plasticity. nih.gov Beyond the hippocampus, PMA has been used to study neurotransmitter release, demonstrating its ability to increase noradrenaline release from nerve terminals, a prejunctional effect also mediated by PKC activation. nih.gov

Microglial Senescence Models in Neuroinflammation

PMA is utilized to create in vitro and in vivo models of microglial senescence, a state of irreversible cell cycle arrest accompanied by a pro-inflammatory phenotype. spandidos-publications.comnih.gov Microglia are the resident immune cells of the brain, and their senescence is increasingly implicated in age-related neurodegenerative diseases.

Treatment of primary microglia with PMA induces key markers of cellular senescence. spandidos-publications.com These include increased activity of senescence-associated β-galactosidase (SA-β-Gal), cell cycle arrest in the G0/G1 phase, and upregulation of senescence-associated proteins like p53 and p21. spandidos-publications.comnih.gov A critical feature of these senescent microglia is the adoption of a senescence-associated secretory phenotype (SASP), characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). spandidos-publications.com This PMA-induced model allows researchers to study the link between microglial senescence and chronic neuroinflammation, and to investigate how senescent microglia contribute to neuronal damage in age-related pathologies. spandidos-publications.comnih.gov

Virology Research (e.g., HIV-1 Latency Reactivation)

In the field of virology, PMA is a critical reagent for studying the reactivation of latent Human Immunodeficiency Virus-1 (HIV-1). scientificarchives.comscientificarchives.comresearchgate.net A major obstacle to curing HIV-1 is the virus's ability to establish a latent reservoir in long-lived cells, such as resting CD4+ T cells. In this latent state, the virus does not replicate and is invisible to the immune system and antiretroviral therapy.

PMA is a potent latency-reversing agent (LRA) used in the "shock and kill" strategy for HIV eradication. scientificarchives.comscientificarchives.com It functions by activating protein kinase C (PKC), which triggers downstream signaling pathways that lead to the activation of host transcription factors, including NF-κB. researchgate.netnih.gov These transcription factors bind to the HIV-1 promoter (the Long Terminal Repeat, or LTR) and reactivate viral gene expression and replication. researchgate.netnih.gov By reactivating the virus, the "shock" phase makes the infected cells visible to the immune system or susceptible to virus-induced death, which can then be "killed." Studies using latently infected Jurkat T cell lines show that PMA treatment effectively reactivates HIV-1 replication and can induce the death of these infected cells, validating its use as a proof-of-concept tool in HIV cure research. scientificarchives.comscientificarchives.comresearchgate.net

General Utility as a Pharmacological Probe for Signal Transduction Research

Beyond its specific applications, Phorbol 12-myristate 13-acetate is a cornerstone pharmacological probe for dissecting a wide range of signal transduction pathways. cellsignal.comnih.gov Its primary utility stems from its ability to potently and directly bind to and activate the C1 domain of protein kinase C (PKC), mimicking the action of the endogenous second messenger diacylglycerol (DAG). nih.govcellsignal.com

This potent activation of PKC allows researchers to elucidate the vast and complex downstream consequences of PKC signaling in virtually any cell type. cellsignal.com Activation of PKC by PMA has been shown to influence a multitude of cellular processes, including:

Cell Proliferation and Cycle Arrest: PMA can induce growth arrest in the G1 phase of the cell cycle in cell lines like THP-1, a process mediated by ROS production and the upregulation of cell cycle inhibitors like p21WAF1/CIP1. nih.gov

Gene Expression: It can modulate the expression of numerous genes by activating transcription factors such as AP-1 (via c-Jun/c-Fos) and NF-κB. researchgate.netebi.ac.uk

Inflammation: PMA is widely used to study inflammatory responses through the induction of pro-inflammatory cytokines and other mediators. nih.gov

Apoptosis and Survival: Depending on the cellular context, PKC activation by PMA can have either pro-apoptotic or pro-survival effects. scientificarchives.com

Because of its well-characterized mechanism of action as a PKC activator, PMA remains an indispensable tool for researchers to probe the function of this critical family of kinases and their role in health and disease. cellsignal.com

Structural Activity Relationship Sar Studies of Phorbol Esters

Correlating Ester Substituents with PKC Binding Affinity and Biological Activity

The potency and biological activity of phorbol (B1677699) esters are significantly influenced by the nature of the ester groups at the C-12 and C-13 positions of the phorbol core. The structure-activity relationship (SAR) indicates that a combination of a long-chain fatty acid at one position and a shorter-chain acetate (B1210297) group at the other is often associated with high potency.

The interaction of phorbol esters with their primary receptor, PKC, is governed by a specific pharmacophore, which includes the C-4, C-9, and C-20 hydroxyl groups, as well as a hydrophobic region created by the acyl chains at the C-12 or C-13 positions. pnas.orgresearchgate.net These esters are crucial for the molecule's ability to partition into the cell membrane where PKC activation occurs. The laurate group of Phorbol acetate, laurate, being a C12 fatty acid, provides a significant hydrophobic character, facilitating this membrane interaction.

The length and nature of the acyl chains directly impact the binding affinity for PKC and the subsequent biological response. For instance, studies comparing various phorbol esters have shown that both the chain length and the position of the ester substituents are critical determinants of potency. While Phorbol 12-myristate 13-acetate (PMA), a potent PKC activator, features a myristate (C14) chain and an acetate group, the activity of other esters varies with their specific substitutions. abcam.com Research on phorbol ester derivatives has demonstrated that shorter acyl esters at the C-13 position can be associated with significant biological activity, such as anti-HIV effects. sunyempire.edu The binding of phorbol esters to PKC is a reversible process that occurs primarily at the membrane interface. ucsd.edunih.govresearchgate.net

| Phorbol Ester Derivative | C-12 Substituent | C-13 Substituent | Relative PKC Binding Affinity/Activity |

|---|---|---|---|

| Phorbol 12-myristate 13-acetate (PMA/TPA) | Myristate (C14) | Acetate (C2) | Very High |

| Phorbol 12,13-dibutyrate (PDBu) | Butyrate (C4) | Butyrate (C4) | High |

| Phorbol 12,13-didecanoate (PDD) | Decanoate (C10) | Decanoate (C10) | High |

| This compound* | Laurate (C12) | Acetate (C2) | Predicted to be High |

| Phorbol | -OH | -OH | Inactive |

*Activity is inferred based on SAR principles.

Impact of Core Phorbol Structure Modifications on Efficacy

Modifications to the core tetracyclic structure of phorbol can have a profound impact on its biological efficacy. The tigliane (B1223011) backbone is essential for activity, and alterations to its ring structure can significantly reduce or abolish the compound's ability to bind to and activate PKC.

A notable example of core structure modification involves the development of analogues where parts of the ring system are removed. For instance, a highly efficient retro-annelation sequence has been developed to remove the five-membered D-ring from the phorbol core, providing access to BCD ring analogues. nih.gov The binding of these simplified analogues to PKC was subsequently evaluated, demonstrating that even with significant alterations to the core structure, some level of binding activity could be retained, albeit generally lower than the parent compound. nih.gov This research underscores the importance of the intact tigliane skeleton for optimal activity but also opens avenues for creating simplified, potentially more specific, modulators of PKC. nih.gov

| Modification Type | Structural Change | Impact on PKC Binding/Efficacy |

|---|---|---|

| Ring Removal | Removal of the five-membered D-ring | Reduced, but retained, binding affinity |

| Esterification of C-20 Hydroxyl | Addition of an acetate group at C-20 | Can reduce potency compared to analogues with a free C-20 hydroxyl |

| Saturation of A/B rings | Reduction of double bonds in the core structure | Generally leads to loss of activity |

Development of Analogues for Targeted Research Applications

The complex structure and potential instability of naturally occurring phorbol esters have driven the development of synthetic analogues for research purposes. pnas.org The goal of this research is to create molecules that retain the PKC-activating properties of compounds like this compound but may offer improved stability, selectivity for specific PKC isozymes, or different pharmacokinetic properties.

By understanding the key pharmacophoric features—the spatial arrangement of hydrogen-bonding hydroxyl groups and the hydrophobic ester domains—researchers can design and synthesize simplified structures that mimic the natural product. pnas.orgresearchgate.net These rationally designed analogues serve as valuable tools to probe the structure and function of PKC. For example, a class of simplified phorbol ester analogues was developed by removing the five-membered ring from the core structure, creating BCD ring analogues. nih.gov While these compounds exhibited lower affinity for PKC compared to the natural phorbol esters, they represented a new class of activators formulated through rational design rather than modification of a natural product. pnas.orgnih.gov Such analogues are crucial for studying the distinct roles of different PKC isozymes in cellular processes and for developing more targeted therapeutic agents. wikipedia.org

Stereochemical Determinants of Receptor Interaction

The interaction between phorbol esters and their receptors, particularly the C1 domain of PKC, is highly stereospecific. The precise three-dimensional arrangement of functional groups on the phorbol core is critical for high-affinity binding. The binding is mediated by a combination of specific hydrogen bonds and hydrophobic interactions within the binding cleft of the C1 domain. nih.gov

Computational and experimental studies have identified the key interactions:

Hydrogen Bonding: The hydroxyl groups at the C-4, C-9, and C-20 positions of the phorbol core are essential components of the pharmacophore. pnas.orgresearchgate.net These groups form a network of hydrogen bonds with conserved residues in the PKC C1 domain, anchoring the ligand in the binding site. nih.gov

Hydrophobic Interactions: The ester substituents at C-12 and C-13, such as the laurate and acetate groups, project into a hydrophobic groove on the surface of the C1 domain. This interaction is critical for displacing water molecules and stabilizing the protein-ligand complex within the cell membrane. nih.gov

Receptor Structure: The structure of the C1 domain itself is a key determinant of binding. Site-directed mutagenesis studies have shown that specific amino acid residues within the binding site are crucial for high-affinity interaction. nih.govnih.gov For example, in PKCθ, where the C1a domain has very weak ligand binding activity, mutating a single proline residue to the corresponding lysine (B10760008) found in the high-affinity C1b domain was sufficient to restore potent binding. nih.gov

This stereochemical and electronic complementarity explains why only certain phorbol esters are potent PKC activators and why minor changes to the core structure can lead to a dramatic loss of activity. nih.gov

Methodological Approaches and Experimental Systems in Phorbol Acetate, Laurate Research

In Vitro Cell Culture Models

In vitro cell culture models are fundamental to understanding the cellular and molecular effects of phorbol (B1677699) acetate (B1210297), laurate. These systems allow for controlled investigations into signaling pathways, gene expression, and cellular differentiation.

A variety of established human and murine cell lines are routinely used in research involving phorbol acetate, laurate to model different biological contexts.

THP-1: The human monocytic leukemia cell line, THP-1, is extensively used as a model for monocyte-to-macrophage differentiation. Treatment with this compound induces these cells to differentiate into a macrophage-like phenotype, characterized by adherence, morphological changes, and the expression of macrophage-specific surface markers. mdpi.comnih.govnih.gov This differentiation process has been shown to be dependent on nitric oxide. nih.gov this compound-differentiated THP-1 cells exhibit increased levels of MHC class I and class II mRNA and can be stimulated by interferon-gamma to kill tumor cells. Before differentiation, the compound inhibits the growth of THP-1 cells by arresting them in the G1 phase of the cell cycle through a mechanism involving reactive oxygen species. tandfonline.com

Jurkat: The Jurkat cell line, a human T lymphocyte cell line, is a key model for studying T-cell activation and signaling. This compound, often in combination with a co-stimulator like phytohemagglutinin (PHA), is used to activate Jurkat cells and stimulate the production of interleukin-2 (IL-2). nih.gov It can also reactivate latent HIV-1 replication in infected Jurkat cells, making it a tool for studying "shock-and-kill" strategies for HIV-1 eradication. nih.gov Furthermore, research has shown that this compound can protect Jurkat cells from apoptosis induced by certain agents by inhibiting death receptor-mediated signaling pathways. mdpi.comnih.gov

K562: The K562 human myeloid leukemia cell line is utilized to study megakaryocytic differentiation. This compound induces K562 cells to differentiate towards a megakaryocyte lineage, a process that is associated with cell cycle arrest and the expression of specific transcription factors. nih.govnih.gov Studies on adriamycin-resistant K562/ADM cells have investigated the effect of this compound on the function and gene expression of P-glycoprotein, a key molecule in multidrug resistance.

MCF-7: The MCF-7 human breast cancer cell line, which is estrogen receptor-positive, is used to investigate the effects of this compound on cancer cell growth and gene expression. Treatment with this compound has been shown to suppress the growth of MCF-7 cells by down-regulating the expression of P-Rex1. researchgate.net It also modulates the expression of a large number of genes, leading to a more fibroblast-like phenotype. researchgate.net

U-937: The U-937 human monocytic cell line serves as another model for monocyte/macrophage differentiation. This compound induces U-937 cells to differentiate into macrophage-like cells, a process that involves post-transcriptional regulation of gene expression. researchgate.netscientificarchives.comscientificarchives.com Studies have shown that silencing of the transcription factor NRF2 in U-937 cells facilitates their differentiation into pro-inflammatory macrophages upon this compound stimulation. researchgate.net The concentration of this compound can influence the expression of microRNAs, such as miR-155 and miR-125b, and the phagocytic activity of the differentiated cells.

HEK293: The Human Embryonic Kidney 293 (HEK293) cell line is a widely used platform for recombinant protein expression. While research on the direct effects of this compound on HEK293 cells is less common compared to immune cell lines, studies have explored the impact of other acetates, like sodium acetate, on enhancing protein productivity in these cells. nih.gov

| Cell Line | Origin | Key Application in this compound Research |

| THP-1 | Human monocytic leukemia | Monocyte-to-macrophage differentiation |

| Jurkat | Human T lymphocyte leukemia | T-cell activation, HIV-1 latency reactivation |

| K562 | Human chronic myelogenous leukemia | Megakaryocytic differentiation |

| MCF-7 | Human breast adenocarcinoma | Cancer cell growth and gene expression |

| U-937 | Human histiocytic lymphoma | Monocyte-to-macrophage differentiation |

| HEK293 | Human embryonic kidney | Recombinant protein expression |

Primary cells, isolated directly from tissues, provide a more physiologically relevant system for studying the effects of this compound.

Lymphocytes: Primary T lymphocytes are used to study immune responses. This compound can impair the lytic activity of cytotoxic T lymphocytes (CTLs) after prolonged exposure. nih.gov In B lymphocytes, it has been shown to be a potent enhancer of IL-21-induced differentiation into regulatory B cells that produce granzyme B.

Chromaffin Cells: Isolated from the adrenal medulla, chromaffin cells are a model for studying neurosecretion. Phorbol esters like this compound enhance the exocytosis of catecholamines from these cells through both rapid, phosphorylation-dependent mechanisms and slower mechanisms requiring gene transcription and protein synthesis. researchgate.net It has also been observed to cause a preferential secretion of norepinephrine over epinephrine. mdpi.com

Microglia: As the resident immune cells of the central nervous system, primary microglia are used to study neuroinflammation. This compound can activate microglia, leading to increased phagocytosis of myelin and the production of reactive oxygen species. nih.gov It can also induce cellular senescence in rat microglia in vitro, characterized by cell cycle arrest and the secretion of pro-inflammatory cytokines. researchgate.net

Renal Tubules: Primary cells isolated from renal tubules are employed to investigate renal physiology and transport mechanisms. Phorbol myristate acetate has been shown to inhibit phosphate (B84403) transport in mouse renal tubules, an effect that is correlated with the activation of protein kinase C and the phosphorylation of endogenous proteins. nih.gov In cultured renal tubular cells, phorbol esters stimulate phosphate accumulation, particularly in the presence of a calcium ionophore. mdpi.com

Preclinical Animal Models

Preclinical animal models are indispensable for studying the systemic and long-term effects of this compound in a living organism.

Mouse models are extensively used to study the tumor-promoting and inflammatory properties of this compound on the skin. The two-stage model of skin carcinogenesis, involving an initiating agent followed by repeated applications of a tumor promoter like this compound, is a classic experimental paradigm. nih.govmdpi.com SENCAR mice are particularly susceptible to tumor induction in these models. mdpi.com this compound is also used to induce cutaneous inflammation in mice to study the mechanisms of inflammatory skin diseases and to evaluate the efficacy of anti-inflammatory agents. mdpi.comnih.gov

The zebrafish (Danio rerio) embryo is a valuable model for developmental biology and toxicology due to its rapid, external development and optical transparency. Studies have used zebrafish embryos to investigate the toxic effects of this compound on development, revealing that it can cause embryonic and larval deformities and reduce survival rates in a dose-dependent manner. nih.gov

Biochemical and Molecular Biology Techniques

A wide array of biochemical and molecular biology techniques are employed to elucidate the mechanisms of action of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the secretion of cytokines, such as IL-2 from Jurkat cells nih.gov and various inflammatory markers in mouse models. nih.gov

Western Blotting: A standard technique to detect and quantify the expression levels of specific proteins, such as those involved in signaling pathways (e.g., MAP kinases) and cell cycle regulation. scientificarchives.com

Flow Cytometry: Employed to analyze cell surface marker expression during differentiation (e.g., in THP-1 and U-937 cells), to measure cell cycle distribution, and to detect apoptosis.

High-Performance Liquid Chromatography (HPLC): Used for the quantification of this compound in various samples, such as in Jatropha seed oil and cake. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique can be used to study the generation of reactive oxygen species (ROS) in cells stimulated with this compound.

Microarray Analysis: A high-throughput method to study global changes in gene expression in response to this compound treatment in cell lines like K562 and U-937. nih.govresearchgate.net

Real-Time PCR (qPCR): Used to measure the mRNA levels of specific genes of interest to understand the transcriptional regulation induced by this compound.

Immunofluorescence Staining: Allows for the visualization of the subcellular localization of proteins, such as the translocation of PKC isoforms upon activation by this compound.

| Technique | Application in this compound Research |

| ELISA | Quantification of secreted proteins (e.g., cytokines) |

| Western Blotting | Analysis of protein expression and phosphorylation |

| Flow Cytometry | Analysis of cell surface markers, cell cycle, and apoptosis |

| HPLC | Quantification of this compound |

| EPR Spectroscopy | Detection of reactive oxygen species |

| Microarray Analysis | Global gene expression profiling |

| Real-Time PCR (qPCR) | Measurement of specific mRNA levels |

| Immunofluorescence | Visualization of protein localization |

Protein Kinase C Activity Assays and Isoform Analysis

Phorbol 12-myristate 13-acetate (PMA), a structural analogue of diacylglycerol, is a potent activator of Protein Kinase C (PKC). Consequently, PKC activity assays are central to understanding its mechanism of action. These assays typically measure the transfer of the terminal phosphate from ATP to a specific protein or peptide substrate.

A common method involves the use of γ-³²P-labeled ATP. The radiolabeled phosphate is transferred to the substrate by PKC, and the resulting phosphorylated substrate is separated from the excess labeled ATP. The amount of incorporated radioactivity, measured by scintillation counting or autoradiography, is directly proportional to the kinase activity.

Non-radioactive methods have also been developed. One such technique is a fluorescence polarization-based assay. This homogenous assay is suitable for high-throughput screening and relies on a specific antibody that recognizes the phosphorylated substrate. Binding of a fluorescently labeled tracer to this antibody results in a high polarization value. When the unlabeled, enzyme-generated phosphosubstrate competes for antibody binding, the tracer is displaced, leading to a decrease in fluorescence polarization.

PMA activates several PKC isoforms, and its effects can be isoform-specific. Analysis of PKC isoform expression and translocation is often performed using Western blotting. Studies have shown that treatment with PMA can lead to differential regulation of PKC isoforms. For instance, in neonatal rat cardiac myocytes, prolonged exposure to 100 nM PMA caused a complete down-regulation of the α PKC isoform. In contrast, the β, δ, and ε PKC isozymes were not completely down-regulated under the same conditions nih.gov. Similarly, in NIH-3T3 cells, the PKCε isoform was found to be resistant to PMA-induced degradation nih.gov. This differential regulation highlights the importance of analyzing specific PKC isoforms to understand the cellular response to phorbol esters.

Table 1: Effect of Phorbol 12-Myristate 13-Acetate (PMA) on PKC Isoform Expression

| Cell Type | PMA Concentration | Duration | Affected PKC Isoform | Observed Effect |

| Neonatal Rat Cardiac Myocytes | 100 nM | 2 days | α | Complete down-regulation nih.gov |

| Neonatal Rat Cardiac Myocytes | 100 nM | 2 days | β, δ, ε | Incomplete down-regulation nih.gov |

| NIH-3T3 Cells | 50 nM | 24 hours | ε | Resistant to degradation nih.gov |

Receptor Binding Assays (e.g., [3H]phorbol 12,13-dibutyrate displacement)

Receptor binding assays are employed to study the interaction of phorbol esters with their binding sites, primarily the C1 domain of PKC. A widely used radioligand for this purpose is [³H]phorbol 12,13-dibutyrate ([³H]PDBu). This assay quantifies the specific binding of the radiolabeled phorbol ester to cellular components, which can be displaced by unlabeled ligands like PMA.

The assay is typically performed using cell lysates or purified enzyme preparations. The sample is incubated with a fixed concentration of [³H]PDBu in the presence of increasing concentrations of the unlabeled competitor (e.g., PMA). The amount of bound radioactivity is then measured, usually by separating the bound and free radioligand via filtration. The data are used to generate a competition curve, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of the unlabeled ligand can be determined. These values provide a measure of the affinity of the compound for the phorbol ester binding site. Such assays have been instrumental in characterizing the high-affinity interaction between PMA and PKC nih.gov.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blot analysis is a fundamental technique used to investigate the effects of PMA on the expression levels and phosphorylation status of specific proteins. This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein or a phosphorylated form of that protein.

PMA treatment triggers signaling cascades that result in the phosphorylation of numerous downstream targets. For example, in Jurkat T cells, PMA induces a rapid increase in the phosphorylation of the Op18 protein at specific sites, namely Ser25 and Ser38 nih.gov. Western blot analysis using phospho-specific antibodies is crucial for detecting such changes.

Furthermore, PMA can alter the expression levels of various proteins involved in cellular processes like differentiation and cell cycle control. In THP-1 monocytes, PMA treatment leads to an increase in the expression of the cell cycle inhibitor p21WAF1/CIP1 nih.gov. In another study on THP-1 cells, PMA treatment for 48 hours was shown to increase the intracellular levels of NLRP3 and pro-IL-1β, components of the inflammasome frontiersin.orgfu-berlin.de. The activation of MAPK signaling pathways is another common consequence of PMA treatment, with studies showing increased expression of Erk1/2, p38, and JNK in Jurkat cells following PMA exposure scientificarchives.com.

Table 2: Examples of Proteins Regulated by Phorbol 12-Myristate 13-Acetate (PMA) as Detected by Western Blot

| Cell Line | Protein | Regulation |

| Jurkat T Cells | Op18 (at Ser25, Ser38) | Increased Phosphorylation nih.gov |

| THP-1 Monocytes | p21WAF1/CIP1 | Upregulated Expression nih.gov |

| THP-1 Monocytes | NLRP3 | Increased Expression frontiersin.orgfu-berlin.de |

| THP-1 Monocytes | pro-IL-1β | Increased Expression frontiersin.orgfu-berlin.de |

| Jurkat Cells | Erk1/2, p38, JNK | Increased Expression scientificarchives.com |

Gene Expression Analysis (e.g., qPCR, CAGE)

The effects of PMA on cellular function are often mediated by changes in gene expression. Quantitative real-time polymerase chain reaction (qPCR) and microarray analyses are powerful tools to study these changes.

qPCR is used to quantify the abundance of specific messenger RNA (mRNA) transcripts. This technique allows for the measurement of changes in the expression of a particular gene in response to PMA treatment. For example, in adriamycin-resistant K562 cells, qPCR analysis revealed that PMA significantly induced the mRNA expression of P-glycoprotein, a protein associated with multidrug resistance nih.gov.

Microarray analysis provides a more global view of gene expression changes. This technology allows for the simultaneous measurement of the expression levels of thousands of genes. In U937 cells, microarray analysis of polysomal and cytoplasmic mRNA fractions revealed that PMA stimulation led to considerable modulation of the cytoplasmic distribution of mRNAs, indicating post-transcriptional regulation of gene expression for a subset of genes nih.gov. Cap Analysis of Gene Expression (CAGE) is another high-throughput sequencing method that can be used to map transcription start sites and quantify gene expression. While not explicitly detailed in the provided search results for PMA, it represents a relevant advanced technique for comprehensive gene expression analysis.

Cellular and Functional Assays

Cell Cycle Analysis (e.g., Flow Cytometry)

PMA is known to influence cell proliferation, and flow cytometry is a standard method for analyzing its effects on the cell cycle. This technique measures the DNA content of individual cells within a population. Cells are typically fixed, treated with RNase to remove RNA, and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI wisc.eduuni-muenchen.de.